molecular formula C12H14N2O3 B13209232 Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13209232
M. Wt: 234.25 g/mol
InChI Key: QIMDXAYLNZDDKF-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a furan ring and a pyrazole ring, which are both heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with furan-2-carboxaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the pyrazole ring.

    Furan-2-carboxylic acid derivatives: Share the furan ring but have different functional groups.

    Pyrazole derivatives: Contain the pyrazole ring but may have different substituents.

Uniqueness

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of both furan and pyrazole rings in its structure. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Formula : C11_{11}H12_{12}N2_2O3_3

Molecular Weight : 220.22 g/mol

CAS Number : 1245106-77-7

The compound features a furan ring and a pyrazole ring, which are known to confer various biological properties including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains, showing promising results comparable to standard antibiotics.

Anti-inflammatory Activity

Several studies have reported that pyrazole derivatives possess anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes. For example, compounds similar to this compound demonstrated IC50_{50} values in the low micromolar range against COX enzymes, indicating strong inhibitory potential.

CompoundIC50_{50} (µM)Target
This compound5.40COX-1
This compound0.01COX-2

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to inhibit specific kinases involved in cell proliferation has been a focal point in these studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and specific kinases, which are crucial for inflammatory processes and cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence indicates that the compound can trigger apoptosis through mitochondrial pathways.

Study on Anticancer Properties

In a study conducted by Xia et al., a series of pyrazole derivatives were synthesized and tested for their anticancer activity. This compound showed significant growth inhibition in A549 cell lines with an IC50_{50} value of approximately 49.85 µM, demonstrating its potential as an anticancer agent .

Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory properties of pyrazole derivatives found that this compound exhibited comparable efficacy to diclofenac sodium, a common anti-inflammatory drug, with an IC50_{50} value of 54.65 µM .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 1-ethyl-3-(furan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h5-8H,3-4H2,1-2H3

InChI Key

QIMDXAYLNZDDKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CO2)C(=O)OCC

Origin of Product

United States

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